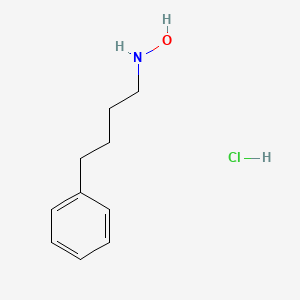

N-(4-Phenylbutyl)hydroxylamine hydrochloride

Description

N-(4-Phenylbutyl)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a linear 4-phenylbutyl chain attached to a hydroxylamine group, with the hydrochloride salt enhancing its stability and solubility. Hydroxylamine derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their redox activity and chelating properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(4-phenylbutyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c12-11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVAKPOOUWAOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenylbutyl)hydroxylamine hydrochloride typically involves the reaction of 4-phenylbutylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(4-Phenylbutyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced products.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Chemical Synthesis

1. Reducing Agent in Organic Chemistry

N-(4-Phenylbutyl)hydroxylamine hydrochloride can serve as a reducing agent in organic reactions. Its ability to donate electrons makes it useful in the synthesis of various organic compounds, particularly in the reduction of carbonyl groups to alcohols. This property is vital for the development of complex organic molecules used in pharmaceuticals and agrochemicals.

2. Synthesis of Hydroxylamines

The compound is also involved in the synthesis of other hydroxylamines, which are essential intermediates in organic synthesis. Hydroxylamines can be used to prepare amines and oximes, which are crucial for producing pharmaceuticals and fine chemicals. For instance, hydroxylamines are utilized in the synthesis of drugs like isoniazid, a treatment for tuberculosis .

Pharmaceutical Applications

1. Anticancer Research

Recent studies have highlighted the potential of this compound as a lead compound in anticancer therapies. Its derivatives have shown promising activity against various cancer cell lines, particularly those associated with mutations in the epidermal growth factor receptor (EGFR). For example, a hydroxylamine-based compound demonstrated significant tumor regression in intracranial patient-derived xenograft models .

2. Molecular Chaperone Modulation

The compound has been investigated for its ability to enhance the expression and activity of molecular chaperones under physiological stress conditions. This property is particularly relevant for protecting cells from damage during pathological conditions, making it a candidate for therapeutic interventions in diseases characterized by protein misfolding .

Environmental Applications

1. Degradation of Pollutants

this compound has been studied for its role in enhancing the activation of metal oxides for pollutant degradation. In one study, it was used to activate NiFe₂O₄ catalysts for the degradation of phenolic compounds via peroxymonosulfate activation, achieving a degradation efficiency of 98.5% . This application is crucial for developing effective methods to remediate contaminated water sources.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Phenylbutyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences :

- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ): Features a chlorophenyl group and cyclohexane carboxamide backbone.

- N-(4-Acetylphenyl)maleimide Oxime (): Contains an acetylphenyl group and maleimide-derived oxime.

- N-Methyl-4-phenyl-1-butanamine Hydrochloride () : A methylamine derivative with the same phenylbutyl chain but lacking the hydroxylamine group. This structural difference reduces redox activity but increases lipophilicity .

Synthesis Methods :

The target compound is likely synthesized via nucleophilic substitution or condensation reactions using hydroxylamine hydrochloride, as demonstrated in analogous syntheses (e.g., ). For example:

- Reaction Conditions: Methanol at 22–25°C with hydroxylamine hydrochloride, similar to the preparation of N-(4-chlorophenyl) derivatives () and oxime derivatives ().

- Precursor : A 4-phenylbutyl halide or carbonyl compound would react with hydroxylamine hydrochloride to form the hydroxylamine group.

Physicochemical Properties

| Property | N-(4-Phenylbutyl)hydroxylamine HCl | N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | N-Methyl-4-phenyl-1-butanamine HCl |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₆ClNO (inferred) | C₁₃H₁₅ClN₂O₂ | C₁₁H₁₈ClN |

| Molecular Weight | ~213.7 g/mol | 274.7 g/mol | 199.7 g/mol |

| Polarity | Moderate (due to -NHOH) | High (amide and Cl groups) | Low (methylamine) |

| Solubility | Water > Organic solvents | Dimethylformamide > Water | Ethanol > Water |

Biological Activity

N-(4-Phenylbutyl)hydroxylamine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 234.73 g/mol. The compound features a hydroxylamine functional group, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Antibacterial Activity : The compound's structural similarity to sulfonamides suggests potential antibacterial effects by inhibiting bacterial folic acid synthesis.

- Anticancer Properties : Compounds with hydroxylamine functionalities have been studied for their ability to modulate enzyme activities involved in cancer progression, particularly through histone deacetylase (HDAC) inhibition .

- Enzyme Modulation : Preliminary studies indicate that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering biochemical pathways critical for cellular function.

- Signal Transduction Modulation : It is believed to affect signal transduction pathways, although detailed mechanisms require further exploration.

Research Findings and Case Studies

Several studies have evaluated the efficacy of this compound and its derivatives:

- Anticancer Activity : A study on related hydroxylamine derivatives demonstrated significant HDAC inhibition, leading to cell cycle arrest and apoptosis in breast cancer cell lines (MDA-MB-231). This suggests that this compound could have similar effects due to its structural characteristics .

- Antibacterial Potential : Investigations into the antibacterial properties of hydroxylamines indicate that compounds with similar structures can effectively inhibit bacterial growth. The sulfonamide-like properties of this compound may enhance its antibacterial efficacy.

- Metabolic Interactions : Interaction studies reveal that the compound may influence drug metabolism by modulating enzyme activities associated with pharmacokinetics. This highlights its potential as a lead compound in drug discovery.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Hydroxy-N'-(4-butyl-2-methylphenyl)glycinamide | C18H26N3O3 | Hydroxylamine and glycinamide structure; potential neuroprotective effects. |

| Sulfanilamide | C12H14N2O3S | Classic sulfonamide antibiotic; known for antibacterial properties. |

| 3-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide | C16H22ClN2O3S | Studied for interactions with specific enzymes; potential therapeutic applications. |

Q & A

Q. What are the primary synthetic applications of N-(4-Phenylbutyl)hydroxylamine hydrochloride in organic chemistry?

this compound is widely used as a building block in organic synthesis, particularly for constructing oximes, hydroxamic acids, and heterocyclic compounds. Its hydroxylamine moiety reacts with carbonyl groups (aldehydes/ketones) under acidic or basic conditions to form oximes, a critical step in synthesizing pharmaceuticals and agrochemical intermediates . For example, in the synthesis of antimicrobial isoxazoline derivatives, it reacts with chalcones to form stable oxime intermediates, which are cyclized further . The compound’s phenylbutyl chain enhances lipophilicity, making it valuable in designing bioactive molecules with improved membrane permeability .

Q. What methodologies are recommended for characterizing this compound and its derivatives?

Characterization typically involves a combination of spectroscopic and chromatographic techniques:

- FTIR and NMR : To confirm functional groups (e.g., hydroxylamine NH stretch at ~3200 cm⁻¹ in FTIR) and structural integrity of the phenylbutyl chain (aromatic protons at δ 7.2–7.4 ppm in ¹H NMR) .

- HPLC-UV with pre-column derivatization : For purity analysis, benzaldehyde derivatization converts hydroxylamine to benzaldoxime, enabling UV detection at 254 nm. This method achieves a limit of quantification (LOQ) of 12 ppm and linearity up to 360 ppm .

- Thermogravimetric analysis (TGA) : To assess thermal stability, particularly for polymerized derivatives, where decomposition temperatures above 200°C indicate suitability for high-temperature applications .

Q. How is this compound employed in oxime synthesis?

The reaction involves two steps:

In-situ generation of free hydroxylamine : The hydrochloride salt is dissolved in a buffered medium (e.g., pH 4–5 acetate buffer) to liberate hydroxylamine, with HCl and water as by-products .

Condensation with carbonyl compounds : Aldehydes/ketones react with hydroxylamine at 60–80°C for 2–4 hours. Microwave or ultrasonic assistance can reduce reaction time by 50% . Work-up includes neutralization, extraction with ethyl acetate, and purification via recrystallization or column chromatography.

Advanced Research Questions

Q. How can researchers resolve discrepancies in experimental outcomes when using this compound as a reducing agent?

Contradictions often arise from competing side reactions or incomplete reduction. For example, in iron reduction assays, hydroxylamine hydrochloride may underperform compared to ascorbic acid due to pH-dependent reactivity. To address this:

- Optimize reaction pH : Hydroxylamine hydrochloride exhibits maximal reducing power at pH 3–4. Adjusting pH with HCl or acetate buffer enhances ferric-to-ferrous iron conversion .

- Validate with alternative reductants : Use ascorbic acid as a control to isolate reduction efficiency issues .

- Monitor by-products : Employ LC-MS to detect oxidation products (e.g., nitroxides), which may inhibit subsequent reactions .

Q. What methodological considerations are critical for quantifying trace this compound in pharmaceutical matrices?

Key challenges include low UV absorption and matrix interference. A validated approach involves:

- Pre-column derivatization : React with benzaldehyde (1:2 molar ratio) at 40°C for 30 minutes to form benzaldoxime, which is detectable at 254 nm .

- Chromatographic separation : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention times for benzaldoxime are typically 6–8 minutes .

- Matrix-matched calibration : Spike drug substance (e.g., Relugolix) with known concentrations of the compound to account for matrix effects, ensuring recovery rates of 95–105% .

Q. What strategies enhance the stability of this compound during long-term storage?

The compound is hygroscopic and prone to oxidation. Best practices include:

- Desiccant storage : Keep in amber vials with silica gel at −20°C, reducing water absorption and photodegradation .

- Oxygen-free environment : Use nitrogen-purged containers to minimize radical formation, which accelerates decomposition .

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity profiles (e.g., nitroso derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.